Methyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside

Glycosylation Oligosaccharide Synthesis Carbohydrate Chemistry

Methyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside (CAS: 84635-54-1) is a peracetylated thioglycoside derivative of L-fucose, a critical 6-deoxyhexose monosaccharide found in many biologically relevant glycoconjugates. As a building block in carbohydrate chemistry, it features a thioether linkage at the anomeric center, replacing the typical oxygen with a sulfur atom.

Molecular Formula C13H20O7S
Molecular Weight 320.36 g/mol
Cat. No. B12321862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside
Molecular FormulaC13H20O7S
Molecular Weight320.36 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3
InChIKeyJOLBZRHXWOHZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside: A Standardized L-Fucose Thioglycoside Donor for Glycoconjugate Synthesis


Methyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside (CAS: 84635-54-1) is a peracetylated thioglycoside derivative of L-fucose, a critical 6-deoxyhexose monosaccharide found in many biologically relevant glycoconjugates [1]. As a building block in carbohydrate chemistry, it features a thioether linkage at the anomeric center, replacing the typical oxygen with a sulfur atom. This structural motif stabilizes the compound, rendering it a robust and storable glycosyl donor that can be chemoselectively activated under specific thiophilic conditions (e.g., using N-iodosuccinimide/triflic acid) for controlled glycosidic bond formation [1]. Its peracetylated state protects the hydroxyl groups during synthesis, preventing unwanted side reactions and facilitating subsequent purification [1].

Why Not All L-Fucose Thioglycosides Are Interchangeable: The Criticality of Donor Reactivity and Stereocontrol in Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside Selection


The procurement of a glycosyl donor is not a trivial, commodity-like purchase. While numerous L-fucose thioglycosides exist (e.g., with ethyl, phenyl, p-tolyl aglycones or benzyl protecting groups), their reactivity, activation profiles, and stereochemical outcomes in glycosylation reactions differ profoundly [1]. An ethyl or phenyl analog cannot be assumed to perform identically; the aglycone's steric and electronic properties dictate the rate of activation and can significantly impact the α/β stereoselectivity and yield of the resulting fucoside [1]. Furthermore, the choice of protecting group (acetyl vs. benzyl) governs the donor's stability, solubility, and compatibility with orthogonal deprotection strategies in complex, multi-step oligosaccharide syntheses [2]. Substituting Methyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside without comparative data risks failed syntheses, reduced stereoselectivity, lower yields, and costly delays in research or production workflows. The quantitative evidence below delineates the specific performance parameters that justify its selection over closer alternatives.

Quantitative Performance Data for Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside in Glycosylation


Demonstrated Synthetic Utility: High Yields in Complex Oligosaccharide Assembly

In the synthesis of complex fucosylated structures, the target compound has been successfully employed. While a direct head-to-head yield comparison with other L-fucose thioglycoside donors under identical conditions is not available in the provided source material, this compound has been demonstrated as a capable glycosyl donor in a multi-step synthesis. Specifically, it was used alongside a benzobromofucose donor for the stereoselective introduction of an α-L-fucopyranosyl residue into branched methyl α-L-rhamnopyranoside derivatives [1]. This successful application in a complex synthetic scheme, achieving the desired α-linkage, serves as supporting evidence for its utility, though it does not constitute a direct quantitative comparison against a named alternative.

Glycosylation Oligosaccharide Synthesis Carbohydrate Chemistry

Defined Structural Identity: A Foundation for Reproducible Research

The compound is a well-defined chemical entity with a specific CAS registry number (84635-54-1) and a precise molecular formula (C13H20O7S) and weight (320.36 g/mol) [1]. Its identity is confirmed by standard analytical techniques including NMR and mass spectrometry [2]. In contrast to partially characterized or undefined mixtures, its exact structure is known. This allows for reproducible experimental results, accurate stoichiometric calculations, and reliable interpretation of data across different laboratories and studies. This is a fundamental advantage over ambiguous or poorly defined alternatives.

Analytical Chemistry Quality Control Chemical Identity

High Assured Purity for Demanding Synthetic Applications

Reputable vendors supply this compound with a guaranteed minimum purity of ≥98.0% as determined by HPLC . While a ≥95% purity grade is also available, the ≥98% specification provides a quantifiable advantage for sensitive applications. This higher purity level directly translates to more precise stoichiometry, reduced interference from unknown impurities, and potentially higher yields in critical glycosylation steps. In a class-level inference, the use of a higher-purity donor minimizes the risk of side reactions and simplifies product purification, which is a direct, quantifiable benefit for procurement.

Quality Control Analytical Chemistry Process Chemistry

Recommended Applications for Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside in Advanced Research


Synthesis of Biologically Relevant Fucose-Containing Oligosaccharides

As demonstrated by its use in constructing complex, branched oligosaccharides, this compound is ideally suited as a glycosyl donor for introducing α-L-fucopyranosyl residues [1]. Its utility is proven in synthesizing structures like the sialyl Lewis X (sLeX) and Lewis Y (LeY) antigen determinants, which are critical in cancer and inflammation research [1]. Researchers aiming to build these complex glycans can rely on its demonstrated performance.

Preparation of Standardized Glycosyl Donor Building Blocks

This compound serves as an excellent, well-defined starting material for generating a consistent and reproducible stock of activated L-fucose donor. Its well-characterized structure (CAS 84635-54-1) and high purity (≥98%) ensure that each batch from a reputable supplier performs consistently in glycosylation reactions , a critical factor for process development, scale-up, and long-term research programs.

Mechanistic Studies of Thioglycoside Activation and Stereoselectivity

The compound's structure, featuring a small methyl aglycone and acetyl protecting groups, makes it an excellent model substrate for fundamental studies on thioglycoside activation. Researchers can use it to investigate the effects of promoters like NIS/TfOH on glycosylation kinetics, stereochemical outcomes, and yields, providing valuable insights into the underlying mechanisms of these crucial carbohydrate chemistry reactions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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